2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole
Description
2-(4-Methoxyphenyl)-1-propyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a propyl group at the 1-position and a 4-methoxyphenyl substituent at the 2-position. The methoxy group (-OCH₃) is a strong electron-donating substituent, which enhances π-electron delocalization across the aromatic system, leading to distinct photophysical properties such as fluorescence emission . This compound is part of a broader class of benzodiazoles studied for applications in materials science, particularly in optoelectronics and sensor technologies, due to their tunable electronic structures and emission behaviors .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGRZWRDTXSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 1-propyl-1H-benzimidazole.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1-propyl-1H-benzimidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole ring can be reduced to form a dihydrobenzodiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydrobenzodiazole derivatives, and various substituted benzodiazoles.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-propyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Fluorescence Properties
- Compound 5d (2-(4-methoxyphenyl)-4-(4-fluorophenyl)-substituted benzodiazole): Exhibits the highest emission intensity (λem ≈ 480–495 nm) and a slight redshift compared to other analogs. The combination of a strongly donating 2-(4-methoxyphenyl) group and a moderately electron-withdrawing 4-fluorophenyl group optimizes π-conjugation and reduces non-radiative decay .
- Compound 5g (2,4-di-(4-methoxyphenyl)-substituted benzodiazole) : Shows a redshift in emission due to extended conjugation from dual methoxyphenyl groups. However, steric hindrance between substituents slightly reduces emission intensity compared to 5d .
- Compounds 6d and 7d (but-3-yn-1-ol and 2-furanyl substituents): Exhibit reduced emission intensity and peak broadening, attributed to increased molecular rigidity and non-planar conformations that disrupt π-delocalization .
Substituent Position and Electronic Effects
- 4-Methoxyphenyl vs.
- Propyl vs. Octadecyl () : The shorter propyl chain in the target compound reduces lipophilicity compared to 1-octadecyl analogs (e.g., BA91154), which may limit membrane permeability but improve solubility in polar solvents .
Physicochemical and Spectral Data
Key Observations :
- The 4-methoxyphenyl group at the 2-position consistently enhances fluorescence, but dual substitution (as in 5g) introduces steric effects that slightly diminish quantum yield .
- Electron-withdrawing groups (e.g., fluorine in 5d) fine-tune emission properties by balancing conjugation and charge transfer .
Biological Activity
The compound 2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which is known for a diverse range of biological activities. This article explores its biological activity, including antiproliferative, antifungal, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the methoxy group and the propyl chain contributes to its lipophilicity, which is crucial for its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzodiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds showed IC50 values indicating their potency against breast cancer cell lines (MDA-MB-231).
Table 1: Antiproliferative Activity of Related Benzodiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 2a | MDA-MB-231 | >100 |
The data indicate that compounds with longer alkyl chains tend to exhibit better antiproliferative activity due to enhanced membrane permeability and interaction with cellular targets. The mechanism involves induction of apoptosis through mitochondrial pathways and disruption of DNA replication processes .
Antifungal Activity
The antifungal properties of benzodiazole derivatives have also been explored. Compounds were tested against Candida albicans and Aspergillus niger, with varying degrees of effectiveness.
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 2g | Candida albicans | 64 |
| 2d | Aspergillus niger | 128 |
| 2a | Candida albicans | >512 |
The introduction of alkyl groups at specific positions on the benzodiazole ring has been shown to enhance antifungal activity, likely due to improved binding interactions with fungal enzymes involved in sterol biosynthesis .
Antimicrobial Activity
In addition to antifungal properties, benzodiazole derivatives exhibit antimicrobial activity against various bacterial strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2g | Staphylococcus aureus | 8 |
| 2d | Escherichia coli | 32 |
| 2a | Bacillus subtilis | >512 |
The mechanism of action often involves interference with bacterial cell wall synthesis or function, which is critical for their survival .
Case Studies
A notable case study involved the synthesis and evaluation of various substituted benzodiazoles, including our compound of interest. The study revealed that modifications at the phenyl ring significantly affected both cytotoxicity and selectivity towards cancer cells. The findings suggest that strategic substitutions can optimize the therapeutic potential of these compounds .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(4-methoxyphenyl)-1-propyl-1H-1,3-benzodiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, substituted benzaldehyde derivatives can react with triazole or hydrazine precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization may include adjusting stoichiometric ratios (e.g., 1:1 molar ratio of starting materials), varying reaction time (4–6 hours), or testing polar aprotic solvents (e.g., DMF) to improve yield. Monitoring via TLC or HPLC is recommended to track reaction progress .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, such as the methoxyphenyl and propyl groups. Infrared (IR) spectroscopy can confirm functional groups like C=N or C-O bonds. Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction (as demonstrated for structurally related benzothiazole derivatives) resolves bond lengths and angles, ensuring stereochemical accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's bioactivity?
- Methodological Answer : Discrepancies may arise from solvation effects or protein-ligand dynamics not modeled in silico. Validate computational models by:
- Repeating assays under controlled conditions (e.g., pH, temperature) .
- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Cross-referencing with structural analogs (e.g., pyrazoline derivatives with confirmed antitumor activity) to identify scaffold-specific interactions .
Q. What advanced structural characterization methods are critical for studying this benzodiazole derivative?
- Methodological Answer : X-ray crystallography remains the gold standard for resolving 3D conformation, particularly for assessing π-π stacking of the methoxyphenyl group or steric effects from the propyl chain . Solid-state NMR can complement this by probing molecular dynamics in amorphous phases. For surface analysis, X-ray photoelectron spectroscopy (XPS) quantifies elemental composition and oxidation states .
Q. What strategies are effective in modifying the benzodiazole core to enhance pharmacological properties while maintaining stability?
- Methodological Answer :
-
Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to improve metabolic stability .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
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Heterocycle Fusion : Attach pyrazole or thiazole rings (via N-alkylation or Suzuki coupling) to enhance binding affinity, as seen in related benzimidazole-thiazole hybrids .
-
Prodrug Design : Esterify carboxylate groups (e.g., ethyl esters) to increase bioavailability, followed by hydrolysis in vivo .
Q. How can analytical methods be optimized to detect trace impurities in synthesized batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or tandem mass spectrometry (LC-MS/MS) is essential. Use gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate polar byproducts. For phenolic impurities (e.g., residual 4-methoxyphenol), derivatize with dansyl chloride for fluorometric detection at sub-ppm levels .
Q. What are the considerations for designing in vitro vs. in vivo studies for evaluating biological activity?
- Methodological Answer :
- In Vitro : Prioritize cell permeability assays (e.g., Caco-2 monolayers) and cytochrome P450 inhibition screening to predict metabolic stability. Use human liver microsomes for phase I/II metabolism profiling .
- In Vivo : Formulate the compound in biocompatible carriers (e.g., PEGylated liposomes) to enhance solubility. Monitor pharmacokinetics via LC-MS/MS plasma analysis, ensuring dose regimens align with established toxicity thresholds for benzodiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

